Bienvenue dans la boutique en ligne BenchChem!

2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide

Pharmaceutical Analysis USP Monograph Impurity Profiling

2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide, designated as Balsalazide USP Impurity 4 (CAS 1346606-62-9), is a process-related impurity of the anti-inflammatory drug Balsalazide. Chemically identified as (E)-2-[4-(2-Carboxyethylcarbamoyl)phenoxy]-5-[[4-(2-carboxyethylcarbamoyl)]phenylazo]benzoic acid , this dimeric azo compound (C27H24N4O9, MW 548.5) is listed in the United States Pharmacopeia (USP) with a relative retention time (RRT) of 1.35 and the highest relative response factor (RRF) of 2.1 among all process impurities specified in the monograph.

Molecular Formula C27H24N4O9
Molecular Weight 548.508
CAS No. 1346606-62-9
Cat. No. B585254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide
CAS1346606-62-9
Synonyms5-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl]-2-[[(2-carboxyethyl)amino]carbonyl]phenoxy]benzoic Acid;  _x000B_(E)-2-[4-(2-Carboxyethylcarbamoyl)phenoxy]-5-[[4-(2-carboxyethylcarbamoyl)]phenylazo]benzoic Acid;  Balsalazide USP Impurity 4; 
Molecular FormulaC27H24N4O9
Molecular Weight548.508
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)OC3=CC=C(C=C3)C(=O)NCCC(=O)O)C(=O)O
InChIInChI=1S/C27H24N4O9/c32-23(33)11-13-28-25(36)16-1-5-18(6-2-16)30-31-19-7-10-22(21(15-19)27(38)39)40-20-8-3-17(4-9-20)26(37)29-14-12-24(34)35/h1-10,15H,11-14H2,(H,28,36)(H,29,37)(H,32,33)(H,34,35)(H,38,39)
InChIKeyBXJNXRKWSCKIFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Balsalazide USP Impurity 4 (CAS 1346606-62-9): A Critical Reference Standard for ANDA and QC


2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide, designated as Balsalazide USP Impurity 4 (CAS 1346606-62-9), is a process-related impurity of the anti-inflammatory drug Balsalazide. Chemically identified as (E)-2-[4-(2-Carboxyethylcarbamoyl)phenoxy]-5-[[4-(2-carboxyethylcarbamoyl)]phenylazo]benzoic acid [1], this dimeric azo compound (C27H24N4O9, MW 548.5) is listed in the United States Pharmacopeia (USP) with a relative retention time (RRT) of 1.35 and the highest relative response factor (RRF) of 2.1 among all process impurities specified in the monograph [2]. It is an essential reference standard for analytical method validation, quality control, and regulatory submission for Balsalazide drug products.

Why Other Balsalazide Process Impurities Cannot Substitute for USP Impurity 4 (1346606-62-9)


Substituting Balsalazide USP Impurity 4 with a closely related analog like Impurity 1, 2, or 3 for analytical method validation or quality control will directly compromise the accuracy of impurity quantitation in USP-compliant testing. According to the official USP monograph, Impurity 4 possesses a uniquely high relative response factor (RRF) of 2.1 [1], which means its UV detector response per unit mass is over two times greater than that of the drug substance and significantly higher than Impurity 3 (RRF 0.83) or Impurity 2 (RRF 1.4) [2]. Ignoring this compound-specific response factor would lead to a >100% underestimation of Impurity 4 content in a drug sample, potentially allowing a batch exceeding the 0.05% acceptance limit to be released. Without this specific reference standard, accurate determination of the RRF and unambiguous peak identification via its distinct RRT of 1.35 [1] are impossible, rendering the analytical method non-compliant with regulatory requirements.

Quantitative Evidence for Balsalazide USP Impurity 4 (1346606-62-9) Differentiation


Unique Relative Response Factor (RRF) of 2.1 for Accurate USP Quantitation

Balsalazide USP Impurity 4 exhibits a relative response factor (RRF) of 2.1, the highest among all process impurities listed in USP Procedure 2. In contrast, Impurity 3 has an RRF of 0.83, Impurity 5 has 0.91, and Impurity 2 has 1.4 [1]. This 2.53-fold difference in RRF between Impurity 4 and Impurity 3 (2.1 vs. 0.83) demonstrates that the detector response per unit mass is profoundly structure-dependent. Applying a generic RRF of 1.0 would underestimate Impurity 4 content by a factor of 2.1, while overestimating Impurity 3 content by 20% [2].

Pharmaceutical Analysis USP Monograph Impurity Profiling

Critical Chromatographic Resolution from Co-Eluting Analytes at RRT 1.35

In the USP compendial method, Balsalazide Impurity 4 elutes at a relative retention time (RRT) of 1.35, placing it after the main balsalazide peak (RRT 1.00) and well separated from the earlier eluting impurity cluster (Impurity 1, RRT 0.91; Impurity 2, RRT 0.92; Impurity 3, RRT 0.94). The close elution of Impurities 1, 2, and 3 (within a 0.03 RRT window) challenges routine column performance and can lead to co-elution or inaccurate integration [1]. Impurity 4, eluting later with a substantial gap, provides a chromatographic region of low interference, enabling more robust and reliable peak integration. The USP system suitability mandates a resolution of NLT 8.5 between balsalazide and related compound A, but the inherent separation of Impurity 4 is an additional practical advantage for long-term method robustness [2].

HPLC Method Validation System Suitability Peak Purity

Stringent USP Acceptance Criteria of NMT 0.05% Demands Chemical Accuracy

The USP monograph sets an acceptance criterion of NMT 0.05% for Balsalazide Impurity 4, identical to the threshold for other individual specified impurities like Impurity 1, 2, 3, and 5 [1]. However, given its high RRF of 2.1, the apparent peak area from a given mass of Impurity 4 will be over twice that of an equivalent mass of balsalazide. Consequently, to accurately quantify a 0.05% impurity level, the analytical method's LOD must be at least 0.01% or 0.1 µg/mL when using the correct RRF; otherwise, the quantitation limit is inflated, potentially masking a failing result [2]. This stringent limit, combined with the compound's unique detector response, makes a high-purity, well-characterized reference standard essential for demonstrating analytical method sensitivity and precision during validation.

Quality Control ICH Limits Regulatory Compliance

Proven Batch Traceability and Purity Against Pharmacopeial Standards

Commercially available Balsalazide USP Impurity 4 from certified vendors is supplied with a purity of ≥97% (HPLC) accompanied by a full Certificate of Analysis (CoA) including HPLC, NMR, and MS data . This level of characterization and batch-to-batch traceability against USP pharmacopeial standards ensures that the reference standard itself does not introduce significant error into quantitative analysis. In contrast, structurally similar impurities such as Impurity 1 or Impurity 5 may be offered at lower or less consistent purities (e.g., 95% HPLC) by some suppliers , introducing variability that can propagate through the analytical method's accuracy profile.

Reference Standard Certificate of Analysis ISO 17034

Optimal Application Scenarios for Balsalazide USP Impurity 4 (1346606-62-9) Based on Evidence


USP-Compliant Batch Release Testing for Balsalazide Disodium

In QC laboratories conducting batch release testing of Balsalazide Disodium drug substance or drug product, this reference standard is indispensable for executing USP Organic Impurities Procedure 2. The method relies on the known RRF of 2.1 to calculate the exact level of Impurity 4 against the 0.05% acceptance criterion. Without this standard, accurate quantitation and regulatory compliance cannot be achieved [1].

ANDA Method Validation and Analytical Method Development

For ANDA filers, demonstrating specificity and accuracy per ICH Q2(R1) requires resolving and accurately quantifying Impurity 4 from the main drug peak and other process impurities. The standard's unique RRT of 1.35 and high RRF provide a challenging yet reproducible benchmark for validating system suitability, linearity, and accuracy across the required concentration range [1].

Stability-Indicating Method and Forced Degradation Studies

During forced degradation and stability studies of Balsalazide formulations, Impurity 4 may form as a degradation product. Having a well-characterized standard with a definitive RRT and UV response allows for unambiguous identification and trending of this impurity over the product shelf-life, generating critical data for the Chemistry, Manufacturing, and Controls (CMC) section of regulatory dossiers [2].

Relative Response Factor (RRF) Calibration and Detector Response Normalization

Because Impurity 4 exhibits the highest RRF (2.1) among all specified impurities, it serves as a worst-case calibration standard for detector response normalization. Laboratories can use it to verify that their UV detection system's linear range adequately covers the higher sensitivity required to prevent under-reporting of impurity levels, ensuring robust, quantifiable results during routine analysis [1].

Quote Request

Request a Quote for 2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.